REACTION_CXSMILES
|
[OH-:1].[K+].[I:3][C:4]1C=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][C:5]=1C#N.[CH:16]([OH:19])([CH3:18])C>O>[I:3][C:4]1[CH:5]=[CH:8][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:10][C:18]=1[C:16]([OH:19])=[O:1] |f:0.1|
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Name
|
|
Quantity
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3.78 g
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Type
|
reactant
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Smiles
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[OH-].[K+]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C#N)C=C(C=C1)C(F)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C)(C)O
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Name
|
|
Quantity
|
60 mL
|
Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was heated
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Type
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TEMPERATURE
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Details
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at reflux for 14 h
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Duration
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14 h
|
Type
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CUSTOM
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Details
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partitioned between H2O (50 mL) and EtOAc (50 mL)
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with EtOAc (50 mL)
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Type
|
EXTRACTION
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Details
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The aqueous layer was further extracted with EtOAc (4×50 mL)
|
Type
|
WASH
|
Details
|
the combined extracts were washed with brine (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |